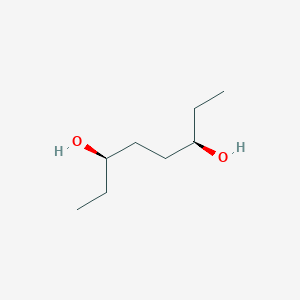
(3R,6R)-3,6-Octandiol
Übersicht
Beschreibung
(3R,6R)-3,6-Octanediol is a chiral diol with the molecular formula C8H18O2 It is characterized by two hydroxyl groups located on the third and sixth carbon atoms of an octane chain, both in the R configuration
Wissenschaftliche Forschungsanwendungen
Chemistry: (3R,6R)-3,6-Octanediol is used as a chiral building block in organic synthesis. Its stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, (3R,6R)-3,6-Octanediol can be used as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and oxidoreductases.
Medicine: The compound’s chiral nature makes it a potential candidate for the development of drugs with specific enantiomeric forms, which can exhibit different pharmacological activities and reduced side effects compared to racemic mixtures.
Industry: In the materials science industry, (3R,6R)-3,6-Octanediol can be used as a monomer for the synthesis of polymers with unique properties, such as enhanced mechanical strength and thermal stability.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It is believed that similar compounds exert their biological activities through a variety of mechanisms, including inhibition of specific enzymes and proteins .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation and tumor growth
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties
Result of Action
Similar compounds have been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-tumor, anti-oxidant, anti-microbial, and anti-diabetic activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of (3R,6R)-3,6-Octanediol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-3,6-Octanediol can be achieved through several methods. One common approach involves the reduction of (3R,6R)-3,6-octanedione using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure the selective formation of the desired diol.
Industrial Production Methods: Industrial production of (3R,6R)-3,6-Octanediol may involve biocatalytic processes using enzymes such as alcohol dehydrogenases or ketoreductases. These enzymes can catalyze the stereoselective reduction of diketones to produce the diol with high enantiomeric purity. The use of biocatalysts offers advantages in terms of selectivity, efficiency, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,6R)-3,6-Octanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the diol can yield alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Thionyl chloride or tosyl chloride in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of (3R,6R)-3,6-octanedione or octanoic acid.
Reduction: Formation of octane or other reduced hydrocarbons.
Substitution: Formation of alkyl halides or sulfonates.
Vergleich Mit ähnlichen Verbindungen
(3S,6S)-3,6-Octanediol: The enantiomer of (3R,6R)-3,6-Octanediol, which has the same molecular formula but different spatial arrangement of the hydroxyl groups.
1,8-Octanediol: A linear diol with hydroxyl groups at the first and eighth carbon atoms.
2,5-Octanediol: A diol with hydroxyl groups at the second and fifth carbon atoms.
Uniqueness: (3R,6R)-3,6-Octanediol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring enantiomerically pure compounds, such as pharmaceuticals and chiral catalysts.
Eigenschaften
IUPAC Name |
(3R,6R)-octane-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKOQWWRTRBSGR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370357 | |
| Record name | (3R,6R)-3,6-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129619-37-0 | |
| Record name | (3R,6R)-3,6-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




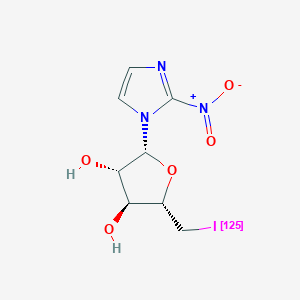
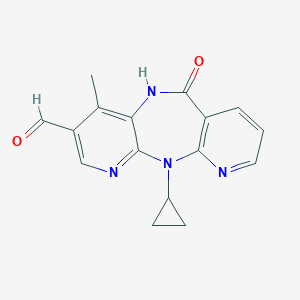
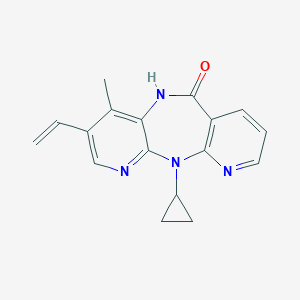
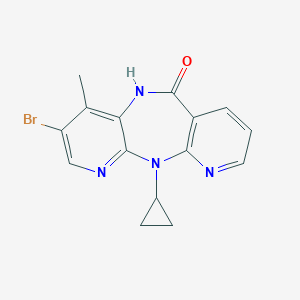
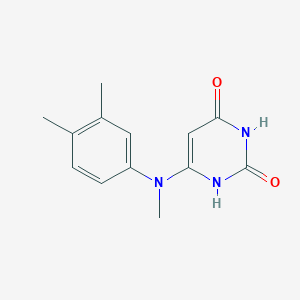
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
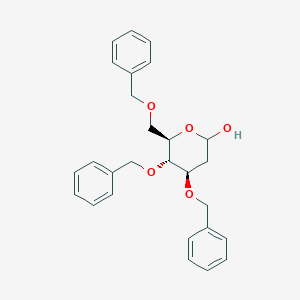
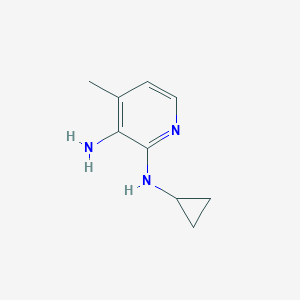
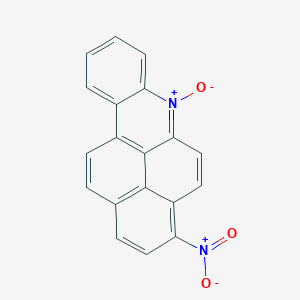
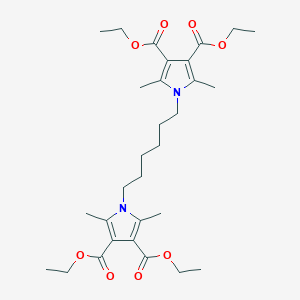

![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
